molecular formula C10H15N3O4 B2466638 ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1856095-37-8

ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2466638
CAS No.: 1856095-37-8
M. Wt: 241.247
InChI Key: CKXXTKZNEFRWJW-UHFFFAOYSA-N
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Description

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 4-nitro-1H-pyrazole-3-carboxylate with sec-butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

Scientific Research Applications

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-nitro-1H-pyrazole-3-carboxylate
  • 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid
  • Ethyl 1-sec-butyl-4-amino-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of both a nitro group and a sec-butyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 1-butan-2-yl-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-4-7(3)12-6-8(13(15)16)9(11-12)10(14)17-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXXTKZNEFRWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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